molecular formula C4H6NiO4 B1203099 Nickel acetate CAS No. 373-02-4

Nickel acetate

Cat. No. B1203099
Key on ui cas rn: 373-02-4
M. Wt: 176.78 g/mol
InChI Key: AIYYMMQIMJOTBM-UHFFFAOYSA-L
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Patent
US05728376

Procedure details

1-(Tetrahydropyran-2-yloxy)-4-decyne (15) (0.5 g, 2.1 mmol), prepared according to Example 13, was hydrogenated in ethanol (20 ml) over P2-Ni, formed from nickel acetate (75 mg) deactivated with ethylenediamine (0.2 ml) for 4 hr. After chromatography on silica gel, the product (16) (0.43 g) was obtained in 85% yield. GC (Rt): starting material 15, 22.18 min, 0.4%; desired product 16 21.59 min, 97.9%; the 4E isomer of 16, 21.75 min, 1.7%. 1H NMR (200 MHz ) δ: 5.37 (m, 2H, CH=CH-4, 5), 4.58 (m, 1H, CH-2'), 3.60 (m, 4H, CH2 -1, 6'); 2.12 (M, 2H, CH2 -6); 2.04 (m, 2H, CH2 -3); 1.16 (tt, 2H, J=6.8, 6.8, 7.0, 7.0 Hz, CH2 -2), 1.4-1.9 (m, 6H, CH2 -3', 4', 5'), 1.29 (m, 6H, CH2 -7, 8, 9); 0.88 (t, 3H, J=7.0 Hz, CH3). IR (CCl4, cm-1) 3007, 1653, 1201, 1138, 1120 1034. MS [FAB, m/z(%)] 239 (M+ -1), 85 (100).
Name
1-(Tetrahydropyran-2-yloxy)-4-decyne
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1CCC[CH2:3][CH:2]1[O:7]CCCC#CCCCCC.[Ni:18]>C(O)C>[C:2]([O-:7])(=[O:1])[CH3:3].[Ni+2:18].[C:2]([O-:7])(=[O:1])[CH3:3] |f:3.4.5|

Inputs

Step One
Name
1-(Tetrahydropyran-2-yloxy)-4-decyne
Quantity
0.5 g
Type
reactant
Smiles
O1C(CCCC1)OCCCC#CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ni]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Ni+2].C(C)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 75 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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